molecular formula C7H3ClN2O2S B2608230 5-Chloro-4-nitro-1,3-benzothiazole CAS No. 1087792-31-1

5-Chloro-4-nitro-1,3-benzothiazole

Cat. No.: B2608230
CAS No.: 1087792-31-1
M. Wt: 214.62
InChI Key: JCWDUKKVPUULOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 1,3-Benzothiazole Scaffolds in Heterocyclic Chemistry

The 1,3-benzothiazole scaffold is a foundational structure in the vast domain of heterocyclic chemistry. wikipedia.org These compounds are classified as aromatic and bicyclic, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org The benzothiazole (B30560) nucleus is a key structural motif found in a variety of natural and synthetic compounds, which has led to its designation as a "privileged" scaffold in medicinal chemistry. researchgate.netnih.gov

The versatility of the benzothiazole ring system stems from its unique electronic properties and the potential for substitution at various positions on the bicyclic frame. wikipedia.org This allows for the fine-tuning of its physicochemical and biological properties. Consequently, benzothiazole derivatives are integral to numerous areas of chemical research, including the development of pharmaceuticals, agrochemicals, and materials such as dyes and polymers. ijper.orgtandfonline.com

Significance of Substituted Benzothiazoles in Organic Synthesis

Substituted benzothiazoles are of paramount importance in the field of organic synthesis, serving as crucial building blocks for a wide array of more complex molecular architectures. nih.govnih.gov The strategic placement of different functional groups on the benzothiazole core can dramatically alter its reactivity and utility. For instance, the introduction of substituents can facilitate further chemical modifications, leading to the construction of diverse compound libraries. researchgate.net

The development of synthetic methodologies for preparing substituted benzothiazoles is an active area of research. nih.gov These methods often focus on efficiency, selectivity, and the principles of green chemistry. nih.gov The resulting substituted benzothiazoles are not only final products with desired functions, such as dyes or pharmacologically active agents, but also key intermediates that enable the synthesis of other high-value chemical entities. ijper.orgderpharmachemica.com

Historical Development and Early Research on Nitro- and Halogen-Substituted Benzothiazoles

The history of benzothiazole chemistry dates back to the late 19th century, with the first synthesis of a 2-substituted benzothiazole being reported by A.W. Hofmann in 1887. researchgate.netijper.orgresearchgate.net This seminal work opened the door to the exploration of this new class of heterocyclic compounds.

Early research into nitro-substituted benzothiazoles revealed challenges in controlling the position of nitration. For example, the direct nitration of 2-aminobenzothiazole (B30445) was found to produce a mixture of isomers, with the desired 6-nitro derivative being a minor product. google.com This led to the development of strategies to improve selectivity, such as the use of acylated derivatives of 2-aminobenzothiazole, which could then be nitrated and subsequently deprotected to yield the desired 6-nitro compound with greater purity. google.com The synthesis of various nitro-substituted benzothiazole derivatives was driven by their importance as intermediates, particularly in the production of azo dyes. google.com

The introduction of halogen substituents onto the benzothiazole ring also has a long history, with early studies focusing on how these modifications influence the chemical and biological properties of the resulting compounds. ijper.orgresearchgate.net It was recognized that the type and position of the halogen atom could significantly impact the reactivity and potential applications of the benzothiazole derivative. ijper.org Research in this area has continued to evolve, with modern synthetic methods, including those developed as recently as 2024, offering more precise and efficient ways to create halogen-substituted benzothiazoles for various applications. organic-chemistry.orgresearchgate.net

Scope and Objectives of Research on 5-Chloro-4-nitro-1,3-benzothiazole

The primary focus of research on this compound centers on its utility as a versatile chemical intermediate. The specific substitution pattern of a chlorine atom at the 5-position and a nitro group at the 4-position confers unique reactivity upon the molecule. smolecule.com

Key objectives in the study of this compound include:

Exploitation in Organic Synthesis: A major research goal is to utilize this compound as a starting material for more complex molecules. The nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization. smolecule.com Similarly, the chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide variety of other chemical moieties. smolecule.com

Development of Novel Compounds: Researchers aim to synthesize new derivatives from this compound with potential applications in various fields. This includes the creation of novel dyes and pigments, leveraging the chromophoric properties that can arise from the extended conjugated system of benzothiazole derivatives. smolecule.com

Investigation of Biological Activity: There is a significant interest in exploring the potential biological activities of compounds derived from this compound. Studies investigate its utility in the synthesis of molecules with potential antibacterial, antifungal, and cytotoxic properties for cancer research. smolecule.com The unique electronic and steric properties of this compound make it a valuable scaffold for the design of new therapeutic agents. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWDUKKVPUULOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 4 Nitro 1,3 Benzothiazole

Classical Synthetic Routes and Modifications

The traditional synthesis of substituted benzothiazoles, including the chloro- and nitro-substituted variants, often involves the condensation of 2-aminothiophenols with various reagents or the cyclization of pre-functionalized aromatic precursors.

Multi-Step Synthesis from Precursors, such as 3-chloro-4-nitroaniline

A common pathway to synthesize 5-Chloro-4-nitro-1,3-benzothiazole involves a multi-step sequence starting from readily available precursors like 3-chloro-4-nitroaniline. While direct synthesis information for this compound from this specific precursor is not extensively detailed in the provided results, the general principles of benzothiazole (B30560) synthesis can be applied. A plausible synthetic route would involve the diazotization of 3-chloro-4-nitroaniline, followed by a reaction with a sulfur source, such as sodium polysulfide, to introduce the thiazole (B1198619) ring. Subsequent cyclization would yield the desired benzothiazole core.

Another related synthesis involves the preparation of 5-chloro-2-nitroaniline (B48662) from m-dichlorobenzene through nitration and subsequent amination. google.com This intermediate could then potentially be converted to the corresponding 2-aminothiophenol (B119425) derivative, a key precursor for benzothiazole synthesis.

A documented synthesis of a related compound, 4-Amino-5-chloro-2,1,3-benzothiadiazole, starts from 5-chlorobenzo-2,1,3-thiadiazole through nitration to form 5-chloro-4-nitro-2,1,3-benzothiadiazole, followed by reduction of the nitro group. chemicalbook.com This highlights the general strategy of introducing substituents onto a pre-formed benzothiadiazole ring system.

Regioselectivity and Yield Optimization in Synthesis

Achieving high regioselectivity and optimizing yields are critical aspects of synthesizing specifically substituted benzothiazoles. The substitution pattern on the starting materials dictates the final position of the chloro and nitro groups on the benzothiazole ring. For instance, the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aldehydes can be influenced by the electronic nature of the substituents on the aldehyde, with both electron-donating and electron-withdrawing groups generally providing excellent yields under optimized conditions. mdpi.com

In the synthesis of condensed benzothiazoles, a multi-step continuous-flow protocol has been shown to be effective, allowing for precise control over reaction parameters and potentially improving yields and purity. researchgate.net The choice of catalyst and reaction conditions also plays a crucial role. For example, in the synthesis of 2-substituted benzothiazoles, a ratio of 1:1:6:3 of 2-aminothiophenol, aromatic aldehyde, H2O2, and HCl was found to be optimal. mdpi.com

Modern Approaches and Green Chemistry Principles in Benzothiazole Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for benzothiazole synthesis, aligning with the principles of green chemistry. bohrium.comnih.gov These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

Catalytic Synthesis Methodologies (e.g., metal-free, metal-catalyzed, photo-redox catalysis)

A variety of catalytic systems have been developed to facilitate benzothiazole synthesis. These can be broadly categorized as metal-free, metal-catalyzed, and photo-redox catalysis.

Metal-Free Synthesis: Metal-free approaches offer an environmentally benign alternative to traditional metal-catalyzed reactions. nih.gov For instance, the use of H2O2/HCl as a catalytic system for the condensation of 2-aminothiophenol with aldehydes proceeds at room temperature with high yields. mdpi.com Another metal- and solvent-free method involves the decarboxylative redox cyclization of o-chloronitroarenes and arylacetic acids using elemental sulfur and N-methylmorpholine. organic-chemistry.org

Metal-Catalyzed Synthesis: Transition metal catalysts, particularly copper and palladium, are widely used in benzothiazole synthesis. mdpi.com Copper-catalyzed reactions, such as the synthesis of 2-mercaptobenzothiazoles using CuBr, are effective and utilize an inexpensive catalyst. mdpi.com Palladium catalysts, like Pd/C, enable ligand-free and additive-free synthesis of 2-substituted benzothiazoles at room temperature. organic-chemistry.org Nano-particle based catalysts, such as ZnO NPs and Cu(II)-containing nano-silica triazine dendrimers, have also been shown to be highly efficient and reusable. mdpi.com

Photo-Redox Catalysis: Visible-light-induced dual-oxidative decarboxylative coupling reactions represent a modern approach for forming C-C bonds in the synthesis of related heterocyclic compounds, suggesting potential applicability to benzothiazole synthesis. acs.org

Table 1: Comparison of Catalytic Methodologies for Benzothiazole Synthesis

Catalytic System Description Advantages
Metal-Free (H2O2/HCl) Condensation of 2-aminothiophenol and aldehydes. mdpi.com Room temperature, high yields, environmentally benign.
Metal-Free (Sulfur/N-methylmorpholine) Decarboxylative redox cyclization of o-chloronitroarenes. organic-chemistry.org Solvent-free, metal-free.
Copper-Catalyzed (CuBr) Synthesis of 2-mercaptobenzothiazoles. mdpi.com Inexpensive catalyst, moderate temperature.
Palladium-Catalyzed (Pd/C) Cyclization of o-iodothiobenzanilide derivatives. organic-chemistry.org Room temperature, high-yielding, mild conditions.
Nano-Catalyst (ZnO NPs) Condensation of 2-aminothiophenol and aldehydes. mdpi.com Short reaction time, reusable, cost-effective.

Solvent-Free and Microwave-Assisted Syntheses

To further enhance the green credentials of benzothiazole synthesis, solvent-free and microwave-assisted methods have been explored.

Solvent-Free Synthesis: Performing reactions without a solvent reduces waste and simplifies purification. An efficient procedure for synthesizing 2-arylbenzothiazoles involves the acetic acid-promoted condensation of 2-aminothiophenol with aromatic aldehydes under solvent-free conditions. tandfonline.com Zeolites can also be used as a reusable catalyst and solid support for the solvent-free synthesis of substituted benzothiazoles under microwave irradiation. tsijournals.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. scielo.br The synthesis of 2-arylbenzothiazoles has been achieved using microwave irradiation in the presence of a catalytic amount of acetic acid under solvent-free conditions. tandfonline.com Glycerol, a green solvent, has also been successfully employed in the microwave-assisted synthesis of benzothiazole derivatives. researchgate.net Another eco-friendly approach utilizes waste curd water as a catalytic solvent under microwave irradiation. tandfonline.com

Purification and Isolation Techniques for Substituted Benzothiazoles

The final step in any synthetic procedure is the purification and isolation of the target compound. For substituted benzothiazoles, common techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is crucial for effective purification. For example, crude products can be recrystallized from ethanol. researchgate.net In some cases, a mixture of solvents like acetone (B3395972) and acetonitrile (B52724) is used. wipo.int

Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase, and the eluent is chosen based on the polarity of the compounds to be separated. researchgate.net

Liquid-Liquid Extraction: This method is often used to separate the product from the reaction mixture. For the analysis of benzothiazoles from industrial wastewater, liquid-liquid extraction with ethyl acetate (B1210297) and toluene (B28343) at a specific pH has been employed. ucdavis.edu

Filtration: After precipitation or crystallization, the solid product is collected by filtration. google.com

The choice of purification method depends on the physical state of the product (solid or liquid), the nature of the impurities, and the desired level of purity.

Structural Elucidation and Characterization Techniques Methodological Focus

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is fundamental to the characterization of 5-Chloro-4-nitro-1,3-benzothiazole, offering detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. researchgate.net For this compound, ¹H and ¹³C NMR spectra provide critical information about the hydrogen and carbon environments, respectively, while 2D-NMR experiments establish connectivity between atoms. researchgate.netipb.pt

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group (-NO₂), the chloro group (-Cl), and the fused thiazole (B1198619) ring. Protons on the benzene (B151609) ring will be deshielded, causing them to resonate at a lower field (higher ppm). Based on computational studies of similar benzothiazole (B30560) derivatives, the proton at position 7 (adjacent to the sulfur-containing ring) and the proton at position 6 would likely appear as doublets, with the proton at position 2 on the thiazole ring appearing as a singlet further downfield. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The carbon atoms directly attached to the electronegative nitro and chloro groups (C4 and C5) are significantly influenced. The C4 carbon, bonded to the nitro group, is expected to be highly deshielded, appearing at a low field (~145-150 ppm). mdpi.comnih.gov The C5 carbon, bearing the chlorine atom, would also be downfield. The carbon atoms of the thiazole ring (C2, C8, C9) have characteristic chemical shifts, with C2 being the most downfield of the three due to its position between two heteroatoms. mdpi.comnih.gov

2D-NMR: To definitively assign these signals, two-dimensional NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map the adjacencies of the protons on the benzene ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's chemical shift. wikipedia.orglibretexts.org

Table 1: Predicted NMR Data for this compound

Technique Atom Predicted Chemical Shift (δ, ppm) Multiplicity
¹H NMR H-2 ~9.0 - 9.2 Singlet (s)
H-6 ~7.8 - 8.1 Doublet (d)
H-7 ~7.6 - 7.9 Doublet (d)
¹³C NMR C2 ~155 - 160 -
C4 ~145 - 150 -
C5 ~128 - 132 -
C6 ~125 - 128 -
C7 ~120 - 123 -
C8 ~152 - 155 -

Note: These are estimated values based on data for analogous compounds and general substituent effects. Actual experimental values may vary.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. core.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions from the nitro group. spectroscopyonline.com Two distinct, strong bands are expected: one for the asymmetric stretching vibration and another for the symmetric stretch. orgchemboulder.com The carbon-chlorine (C-Cl) bond also gives rise to a characteristic absorption. The benzothiazole ring system itself produces a series of complex bands in the fingerprint region, corresponding to C=N, C=C, and C-S stretching and ring deformation modes. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While polar bonds like N-O give strong IR signals, the vibrations of the aromatic ring system often produce strong signals in the Raman spectrum, making it useful for characterizing the core heterocyclic structure. dntb.gov.ua

Table 2: Key Vibrational Frequencies for this compound

Functional Group/Vibration Technique Expected Wavenumber (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch IR 1520 - 1550 Strong
Nitro (NO₂) Symmetric Stretch IR 1340 - 1360 Strong
Benzothiazole Ring (C=N, C=C) IR, Raman 1400 - 1600 Medium-Strong
C-Cl Stretch IR 740 - 780 Medium-Strong

Note: These ranges are based on typical values for aromatic nitro and chloro compounds and benzothiazole derivatives. orgchemboulder.comnist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For this compound (C₇H₃ClN₂O₂S), HRMS would confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. spectroscopyonline.com Predicted data suggests the monoisotopic mass is 213.96037 Da. numberanalytics.com The fragmentation pattern observed in tandem MS (MS/MS) experiments provides structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or a portion of it (e.g., NO, 30 Da).

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Formula Predicted m/z
[M+H]⁺ [C₇H₄ClN₂O₂S]⁺ 214.96765
[M+Na]⁺ [C₇H₃ClN₂O₂SNa]⁺ 236.94959

Data sourced from PubChemLite, predicted using CCSbase. numberanalytics.com

X-ray Crystallography for Solid-State Structure Determination of Benzothiazole Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. numberanalytics.comwikipedia.org The technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the compound. youtube.com The resulting diffraction pattern is used to calculate a map of electron density within the crystal, from which the positions of individual atoms can be determined with high precision. numberanalytics.com

While the specific crystal structure of this compound is not publicly documented, analysis of closely related benzothiazole derivatives provides insight into the expected structural features. X-ray analysis would definitively confirm:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Planarity: The degree of planarity of the fused benzothiazole ring system.

Intermolecular Interactions: The presence of non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules and potential halogen bonding involving the chlorine atom, which dictate how the molecules pack together in the crystal lattice.

For example, studies on other 5-chloro-benzothiazole derivatives have elucidated the planarity of the ring system and the influence of substituents on crystal packing.

Electron Microscopy and Diffraction Techniques

Electron microscopy techniques are generally not the primary methods for the structural elucidation of small, crystalline organic molecules like this compound, for which X-ray crystallography is the gold standard. Techniques like Transmission Electron Microscopy (TEM) often use high-energy electrons that can cause damage to radiation-sensitive organic samples. acs.org

However, emerging techniques such as Microcrystal Electron Diffraction (MicroED) are capable of determining structures from extremely small crystals that are unsuitable for conventional X-ray diffraction. researchgate.net This method has shown promise for small organic molecules, but its application is typically reserved for cases where growing larger single crystals is not feasible. wiley.comnih.gov There is no evidence in the surveyed scientific literature to suggest that electron microscopy or diffraction has been applied to the specific structural analysis of this compound.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 4 Nitro 1,3 Benzothiazole

Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Ring System

Electrophilic aromatic substitution (EAS) on the benzene (B151609) portion of the 5-Chloro-4-nitro-1,3-benzothiazole molecule is significantly influenced by the existing substituents. The benzene ring is substituted with a chloro group at position 5 and a nitro group at position 4. Both of these groups are deactivating towards electrophilic attack, meaning they make the aromatic ring less reactive than benzene itself. libretexts.orgmsu.edu

In terms of directing effects for any potential, albeit difficult, further substitution, the two groups present a conflicting scenario. The nitro group is a meta-director, while the chloro group is an ortho-, para-director. libretexts.orguomustansiriyah.edu.iq Therefore, predicting the regioselectivity of an electrophilic attack on the remaining open positions of the benzene ring (positions 6 and 7) is complex. The strong deactivating character of the ring makes forcing such reactions challenging, often requiring harsh conditions. The combined deactivating effect of the nitro and chloro groups significantly lowers the electron density of the benzene ring, making it much less susceptible to attack by electrophiles. numberanalytics.com

Nucleophilic Aromatic Substitution Reactions at the Chloro Position

In stark contrast to its deactivation towards electrophiles, the benzene ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). numberanalytics.comnumberanalytics.com This is a direct consequence of the presence of the strongly electron-withdrawing nitro group positioned ortho to the chlorine atom. wikipedia.org The nitro group powerfully withdraws electron density from the ring, making the carbon atom attached to the chlorine electron-deficient and thus highly susceptible to attack by nucleophiles. youtube.comlibretexts.org

The chloro group at position 5 is a good leaving group in these reactions. It can be readily displaced by a variety of nucleophiles, most notably amines and thiols, to yield a range of substituted benzothiazole derivatives.

Representative Nucleophilic Aromatic Substitution Reactions:

NucleophileReagent ExampleProduct Type
AminePrimary or Secondary Amines (e.g., R-NH2, R2NH)5-Amino-4-nitro-1,3-benzothiazole derivatives
ThiolThiolates (e.g., R-SNa)5-Thioether-4-nitro-1,3-benzothiazole derivatives

The reaction with amines is particularly noteworthy as it leads to the formation of 5-amino-4-nitro-1,3-benzothiazole derivatives, which are themselves useful intermediates for further synthesis.

Reduction Reactions of the Nitro Group to Amine Derivatives

The nitro group at position 4 of the benzothiazole ring can be readily reduced to a primary amine group (-NH2), a transformation of fundamental importance in the synthesis of many biologically active compounds. numberanalytics.commasterorganicchemistry.com This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the chemical properties and reactivity of the aromatic ring. masterorganicchemistry.com The resulting compound is 5-chloro-4-amino-1,3-benzothiazole. nih.gov

A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups in the molecule.

Common Reagents for Nitro Group Reduction:

Reagent SystemDescription
Metal and AcidEasily oxidized metals such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective reagents for this reduction. masterorganicchemistry.comyoutube.com
Catalytic HydrogenationHydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel is a clean and efficient method for nitro group reduction. masterorganicchemistry.com
Sodium HydrosulfiteAn aqueous solution of sodium hydrosulfite (Na2S2O4) can also be used for the reduction of aromatic nitro compounds.
Tin(II) ChlorideTin(II) chloride (SnCl2) provides a milder, pH-neutral alternative for the reduction. masterorganicchemistry.com

This reduction is a key step in the synthesis of compounds like Tizanidine, where 5-chloro-4-amino-2,1,3-benzothiadiazole (a related isomer) is a crucial precursor. google.com

Reactions Involving the Thiazole (B1198619) Ring System

The thiazole ring within the this compound structure also possesses its own characteristic reactivity. researchgate.net While the benzene ring undergoes substitutions, the thiazole moiety can also be functionalized. A key site of reactivity on the benzothiazole ring system is the C2-position. nih.gov

Functionalization at the C2-position of benzothiazoles is a well-established strategy for the synthesis of a diverse range of derivatives. nih.govnih.gov This can be achieved through various methods, including the deprotonation of the C2-H bond followed by reaction with an electrophile. For instance, treatment with a strong base can generate a nucleophilic center at C2, which can then react with various electrophiles. acs.org

Furthermore, the development of modern synthetic methods has enabled the direct functionalization of the C2–H bond, often using metal catalysis, providing an atom-economical route to C2-substituted benzothiazoles. nih.gov These reactions allow for the introduction of alkyl, aryl, or other functional groups at this position, significantly expanding the structural diversity of compounds that can be derived from the parent benzothiazole scaffold.

Mechanistic Studies of Key Transformation Pathways

The primary reaction pathways for this compound can be understood through well-established reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloro group proceeds via a two-step addition-elimination mechanism. wikipedia.orgyoutube.com

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. numberanalytics.comyoutube.commasterorganicchemistry.com The negative charge of this intermediate is effectively delocalized onto the oxygen atoms of the ortho-nitro group, which is crucial for its stabilization. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substitution product. youtube.comyoutube.com

The presence of the nitro group ortho to the leaving group is critical; meta-nitro-substituted analogues react much more slowly because they lack the ability to delocalize the negative charge of the Meisenheimer complex onto the nitro group. libretexts.org

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a stepwise process that involves the transfer of six electrons. orientjchem.org The reaction typically proceeds through several intermediates.

The nitro group (R-NO2) is first reduced to a nitroso group (R-N=O). numberanalytics.com

The nitroso group is then further reduced to a hydroxylamine (B1172632) (R-NHOH). numberanalytics.com

Finally, the hydroxylamine is reduced to the corresponding primary amine (R-NH2). numberanalytics.comorientjchem.org

The exact mechanism and the stability of the intermediates can vary depending on the specific reducing agent and the reaction conditions (e.g., pH). orientjchem.org

Electrophilic Aromatic Substitution: Although disfavored, if an electrophilic aromatic substitution were to occur, it would follow the general two-step mechanism for EAS:

Attack by the Electrophile: The aromatic π system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate, often called a benzenonium ion or sigma complex. msu.edunumberanalytics.com

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. msu.edu

The stability of the intermediate carbocation determines the regioselectivity. The strong electron-withdrawing nature of the nitro and chloro groups would destabilize this cationic intermediate, thus slowing down the reaction significantly. libretexts.org

Derivatization and Analog Synthesis of 5 Chloro 4 Nitro 1,3 Benzothiazole

Synthesis of Nitro Group Derivatives

The nitro group of 5-chloro-4-nitro-1,3-benzothiazole is a key functional handle for derivatization, with its reduction to an amino group being the most common transformation. This conversion opens up a plethora of subsequent reactions to introduce diverse functionalities.

The reduction of aromatic nitro compounds is a well-established process in organic chemistry. wikipedia.org A variety of reducing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals in acidic media (e.g., tin and hydrochloric acid) or using reagents like sodium hydrosulfite. wikipedia.orgscispace.com For instance, the reduction of a nitro group to an amine can be achieved using NaBH4 in the presence of transition metal complexes like Ni(PPh3)4. jsynthchem.com

Once the nitro group is reduced to the corresponding 5-chloro-1,3-benzothiazol-4-amine, this amino group can undergo a wide range of reactions. These include acylation to form amides, reaction with isocyanates or isothiocyanates to yield ureas and thioureas, and diazotization followed by coupling reactions to generate azo compounds. rjptonline.orgmdpi.com For example, substituted benzamides have been synthesized by condensing 2-amino-4-chloro-5-nitro-benzothiazole with benzoyl chlorides in the presence of pyridine (B92270) and acetone (B3395972). rjptonline.org

Table 1: Examples of Nitro Group Derivatization Reactions

Starting MaterialReagents and ConditionsProduct TypeReference
This compoundSn/HCl or Catalytic Hydrogenation5-Chloro-1,3-benzothiazol-4-amine wikipedia.orgscispace.com
2-Amino-4-chloro-5-nitro-benzothiazole2(3 or 4)-benzoylchloride, dry pyridine, acetoneSubstituted benzamide rjptonline.org
6-Nitro-2-aminobenzothiazole1. Acylation (protection) 2. Reduction 3. FunctionalizationN-functionalized 6-aminobenzothiazole (B108611) derivatives nih.gov

Synthesis of Chloro Position Derivatives

The chlorine atom at the 5-position of the benzothiazole (B30560) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group at the adjacent 4-position activates the ring system towards such substitutions.

This reactivity allows for the introduction of a wide variety of substituents by reacting this compound with different nucleophiles. Common nucleophiles include amines, alkoxides, and thiols. For instance, reaction with various anilines in the presence of a suitable solvent like DMF can lead to the synthesis of N-aryl derivatives. rjptonline.org The displacement of the chloro group is a key step in building more complex molecular architectures.

Table 2: Examples of Nucleophilic Displacement of the Chloro Group

Starting MaterialNucleophileProduct TypeReference
Benzamide of 2-amino-4-chloro-5-nitro-benzothiazole2-aniline, 3-aniline, or 4-aniline in DMFN-aryl derivatives rjptonline.org
7-Chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide2-MercaptobenzothiazoleBenzofuroxan-benzothiazole hybrid nih.gov

Modifications at the Benzothiazole Ring System

Beyond derivatization at the nitro and chloro positions, the benzothiazole ring system itself can be modified to create novel heterocyclic structures. These modifications often involve multi-step synthetic sequences.

One approach involves the ring contraction of related heterocyclic systems. For example, 1,4-benzothiazine derivatives have been shown to undergo ring contraction to form 1,3-benzothiazoles under the influence of nucleophiles, oxidizing agents, or UV irradiation. beilstein-journals.org Another strategy involves building the benzothiazole ring from acyclic or other heterocyclic precursors. For instance, benzothiazoles can be synthesized through the condensation of 2-aminothiophenols with aldehydes, ketones, or carboxylic acid derivatives. mdpi.comnih.gov These methods offer access to a wide range of substituted benzothiazoles that may not be readily available through direct functionalization of a pre-existing benzothiazole core.

Structure-Reactivity Relationships in Derivatives (Theoretical Considerations)

The reactivity of this compound and its derivatives is intrinsically linked to their electronic structure. The presence of the electron-withdrawing nitro group and the electronegative chlorine atom significantly influences the electron density distribution within the aromatic system.

The nitro group at the 4-position, through its strong -M (mesomeric) and -I (inductive) effects, deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the 5-position where the chloro group is located. This activation is a classic example of how electronic effects govern reactivity in aromatic systems.

Upon reduction of the nitro group to an amino group, the electronic properties of the molecule are dramatically altered. The amino group is a strong activating group due to its +M effect, which increases the electron density of the benzene ring and makes it more susceptible to electrophilic attack.

Theoretical calculations and spectroscopic analysis, such as NMR and IR spectroscopy, can provide valuable insights into these structure-reactivity relationships. For example, in the ¹H NMR spectrum, protons adjacent to electron-withdrawing groups like the nitro group are expected to resonate at a lower field (higher ppm values). Similarly, the stretching frequencies of the nitro group in the IR spectrum provide direct evidence of its presence.

Design and Synthesis of Advanced Scaffolds Utilizing this compound as a Precursor

The versatile reactivity of this compound makes it an attractive building block for the design and synthesis of more complex and advanced molecular scaffolds. These scaffolds can serve as skeletons for the development of new pharmaceutical agents or functional materials. crimsonpublishers.com

By combining the derivatization strategies discussed in the previous sections, intricate molecules with diverse functionalities can be constructed. For example, a synthetic route could involve the initial displacement of the chloro group with a linker molecule, followed by the reduction of the nitro group and subsequent elaboration of the resulting amino group. This modular approach allows for the systematic variation of different parts of the molecule to optimize its properties for a specific application.

The benzothiazole moiety itself is considered a "privileged scaffold" in medicinal chemistry, as it is found in a number of biologically active compounds. crimsonpublishers.comrsc.org The ability to functionalize the this compound precursor in multiple positions provides a powerful tool for generating libraries of novel benzothiazole derivatives for biological screening. nih.gov The development of new synthetic methodologies, including one-pot and multicomponent reactions, further enhances the efficiency of constructing these advanced scaffolds. nih.govnih.gov

Theoretical and Computational Chemistry Studies of 5 Chloro 4 Nitro 1,3 Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-Chloro-4-nitro-1,3-benzothiazole. These methods model the electronic behavior of the molecule, offering a detailed understanding of its structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. For compounds similar to this compound, DFT calculations, often using the B3LYP functional, are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov These calculations help in understanding the charge distribution and identifying the reactive sites within the molecule.

Studies on related benzothiazole (B30560) derivatives have utilized DFT to analyze how substituents affect the electronic properties and reactivity of the benzothiazole ring system. researchgate.net For instance, the presence of electron-withdrawing groups like the nitro group and chlorine atom in this compound significantly influences its electronic structure and chemical behavior.

Ab Initio Methods for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to determining molecular properties. While specific ab initio studies on this compound are not extensively documented in readily available literature, the principles of these methods are widely applied to similar heterocyclic systems. These calculations are crucial for obtaining highly accurate predictions of molecular geometries, vibrational spectra, and other properties that complement experimental findings.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not prevalent, the technique is widely used for similar molecules to understand their behavior in different environments, such as in solution. rsc.org For related compounds, MD simulations have been employed to investigate the stability of ligand-protein complexes, providing insights into intermolecular interactions. nih.gov These simulations can help predict how this compound might interact with other molecules, which is crucial for understanding its potential applications.

Structure-Reactivity/Property Relationship Modeling (e.g., QSAR excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their activities. While often used for biological activity, QSAR can also be applied to predict various physicochemical properties. For a series of 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole derivatives, QSAR analysis has been used to study, interpret, and predict their activities and to design new compounds. researchgate.net By analyzing a set of related molecules, these models can predict the properties of new compounds, including this compound, based on their structural features.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational methods are instrumental in predicting the spectroscopic parameters of molecules, which aids in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to predict ¹H and ¹³C NMR chemical shifts. For related benzothiazole derivatives, these calculations have shown good agreement with experimental data. nih.gov For this compound, predictions based on analogous structures suggest that aromatic protons would appear downfield in the ¹H NMR spectrum, and the carbon atoms attached to the nitro and chloro groups would have characteristic shifts in the ¹³C NMR spectrum.

IR and Raman Spectroscopy: DFT calculations are commonly used to compute the vibrational frequencies of molecules. The predicted frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational bands to specific molecular motions. nih.govmdpi.com For this compound, characteristic infrared absorptions would be expected for the nitro group (asymmetric and symmetric stretches) and the C-Cl stretch.

Table 1: Predicted Spectroscopic Data for Benzothiadiazole Derivatives

Technique Key Signals
¹H NMR δ 8.2–8.6 ppm (protons adjacent to electron-withdrawing groups)
¹³C NMR ~145 ppm (nitro-substituted carbon), ~130 ppm (chlorine-bearing carbon)
IR 1520–1535 cm⁻¹ (NO₂ asymmetric stretch), 1345–1360 cm⁻¹ (NO₂ symmetric stretch), 740–760 cm⁻¹ (C-Cl stretch)

Data inferred from related benzothiadiazole derivatives.

Molecular Orbital Analysis (HOMO-LUMO, NBO)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO provides information about the molecule's stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For molecules with electron-withdrawing groups like this compound, the HOMO-LUMO gap is expected to be relatively small, indicating its potential for chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution, hybridization, and intramolecular interactions within a molecule. nih.gov It helps in understanding the delocalization of electron density and the stability arising from hyperconjugative interactions. For related systems, NBO analysis has been used to study charge transfer between localized bonds and lone pairs. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
5-chloro-2-mercaptobenzothiazole
2-aminobenzothiazole (B30445)
4-chlorobutanoyl chloride
5-chloro-2-aminobenzoxazole
5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole
5-Chloro-7-azaindole-3-carbaldehyde
4-Chloro-7-azaindole-3-carbaldehyde
5-chloro-1-methyl-4-nitroimidazole

Advanced Applications and Synthetic Utility of 5 Chloro 4 Nitro 1,3 Benzothiazole in Chemical Research Excluding Biological/medical

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the chloro and nitro groups on the benzothiazole (B30560) scaffold makes 5-Chloro-4-nitro-1,3-benzothiazole a versatile intermediate in the synthesis of more complex organic molecules. These functional groups can be selectively targeted and transformed, providing a pathway to a wide range of derivatives.

One of the most common transformations is the reduction of the nitro group to an amino group, yielding 5-chloro-4-amino-1,3-benzothiazole. This reaction is typically carried out using reducing agents like hydrogen gas with a palladium catalyst. The resulting amino group can then undergo a variety of reactions, including condensations and couplings, to build more elaborate molecular architectures. For instance, the amino derivative is a key precursor in the synthesis of tizanidine, a muscle relaxant, highlighting the industrial relevance of this transformation pathway.

The chlorine atom can also be displaced through nucleophilic substitution reactions, allowing for the introduction of various other functional groups. This reactivity further expands the synthetic utility of the parent compound, enabling the creation of a diverse library of benzothiazole derivatives for various research applications.

The benzothiazole ring system itself is a common feature in many synthetically important compounds. The development of new synthetic methods often involves the use of substituted benzothiazoles as starting materials or key intermediates. For example, green chemistry approaches for the synthesis of benzothiazole derivatives have been explored, utilizing methods like the condensation of 2-aminobenzenethiol with various carbonyl compounds. nih.govmdpi.comnih.gov

Ligand Design and Coordination Chemistry

The benzothiazole framework, particularly when functionalized, is an effective scaffold for the design of ligands in coordination chemistry. The nitrogen and sulfur atoms of the thiazole (B1198619) ring can act as donor atoms, allowing for the chelation of metal ions. By modifying the substituents on the benzothiazole core, the electronic and steric properties of the resulting ligands can be fine-tuned, influencing the geometry and reactivity of the metal complexes they form.

Derivatives of this compound can be transformed into ligands that coordinate with a variety of transition metals. For example, the reduction of the nitro group to an amine provides a coordination site. Further reactions at the amino position can introduce other donor groups, creating multidentate ligands. These ligands have been used to form complexes with metals such as cobalt(II), copper(II), nickel(II), and zinc(II). cdnsciencepub.comcdnsciencepub.com The resulting metal complexes can exhibit interesting structural and electronic properties, which are often investigated using techniques like X-ray crystallography, spectroscopy, and magnetic measurements. cdnsciencepub.com

The coordination geometry of these complexes can vary depending on the metal ion and the specific ligand structure, ranging from square planar and tetrahedral to octahedral. cdnsciencepub.com For instance, nickel(II) complexes with bidentate bis-benzothiazole ligands have been shown to adopt different geometries based on the nature of the bridging group between the benzothiazole units. cdnsciencepub.com The study of these coordination compounds is crucial for understanding the fundamental principles of metal-ligand interactions and for the development of new catalysts and functional materials.

Materials Science Applications

The unique electronic and photophysical properties of the benzothiazole ring system make it a valuable component in the design of advanced materials. Derivatives of this compound are used as precursors for the synthesis of functional polymers, dyes, and optical materials.

Dyes and Pigments: The conjugated π-system of the benzothiazole core is responsible for its ability to absorb and emit light, making it a suitable chromophore for dyes and pigments. The introduction of electron-donating and electron-withdrawing groups, such as the amino and nitro groups derived from this compound, can be used to tune the color and photophysical properties of these materials. mdpi.com Benzothiazole-containing cyanine (B1664457) dyes, for example, are known for their applications as fluorescent probes. ciac.jl.cnresearchgate.net The modification of the benzothiazole structure allows for the synthesis of dyes with absorption and emission maxima across the visible spectrum.

Optical Materials: Benzothiazole derivatives have been investigated for their potential use in optical materials, including those with nonlinear optical properties and for applications in white light-emitting devices. rsc.org By combining benzothiazole derivatives with different emission colors, it is possible to create materials that emit white light. rsc.org The large Stokes shifts and high fluorescence quantum yields of some benzothiazole-based fluorophores are advantageous for these applications. mdpi.comresearchgate.net

Functional Polymers: The benzothiazole moiety can be incorporated into polymer backbones or as pendant groups to create functional polymers with specific electronic or optical properties. These polymers can find applications in areas such as organic electronics and sensor technology.

Methodology Development in Organic Chemistry

This compound and its derivatives are often used as substrates in the development of new synthetic methodologies. The presence of multiple reactive sites allows researchers to test the selectivity and efficiency of new catalysts and reaction conditions.

For example, the development of copper-catalyzed cross-coupling reactions for the synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, and 2-aminobenzothiazoles has utilized o-bromoaryl derivatives, which are structurally related to the reactivity of the chloro-substituted benzothiazole. acs.org These studies aim to create more efficient and environmentally friendly methods for the synthesis of these important heterocyclic compounds.

Furthermore, new methods for the reductive N,N-dimethylation of nitro-substituted heteroaromatics have been developed, with nitrobenzazoles serving as key substrates. acs.org These methods provide efficient routes to N,N-dimethylamino-substituted heteroarenes, which are valuable building blocks for functional dyes and ligands. acs.org The development of such methodologies is crucial for advancing the field of organic synthesis and enabling the construction of increasingly complex molecules.

Supramolecular Chemistry and Self-Assembly

The planar structure and potential for intermolecular interactions, such as π-stacking and hydrogen bonding, make benzothiazole derivatives interesting building blocks for supramolecular chemistry and self-assembly. These non-covalent interactions can guide the spontaneous organization of molecules into well-defined, higher-order structures.

Research has shown that benzothiazole-based molecules can self-assemble into various nanostructures, including fibers and nanoparticles. nih.govsoton.ac.ukacs.org The specific nature of the self-assembled structures can be controlled by modifying the chemical structure of the benzothiazole derivative, for instance, by introducing functional groups that can participate in hydrogen bonding or other specific interactions. soton.ac.uk

The study of the self-assembly of benzothiazole derivatives is relevant for the development of new materials with controlled nanostructures and for understanding the fundamental principles that govern molecular recognition and organization. nih.govacs.org The intrinsic fluorescence of the benzothiazole unit is often utilized to study the self-assembly process using techniques like fluorescence microscopy. soton.ac.uk

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Substituted Benzothiazoles

The synthesis of substituted benzothiazoles is a mature field, yet there remains a significant need for more sustainable and efficient methodologies. Traditional methods often rely on harsh reaction conditions, toxic solvents, and expensive metal catalysts. The future of benzothiazole (B30560) synthesis hinges on the principles of green chemistry.

Key areas of development include:

Catalyst Innovation: Research is moving towards the use of heterogeneous catalysts, such as nanoparticles and ionogels, which offer advantages like easy separation and recyclability. mdpi.com Biocatalysts are also being explored as an environmentally benign option. mdpi.com

Alternative Energy Sources: Microwave irradiation has been shown to accelerate reactions, leading to higher yields in shorter timeframes, often without the need for a solvent. nih.gov Visible-light-mediated synthesis is another promising green alternative. mdpi.com

Benign Solvents: The use of ionic liquids and solvent-free reaction conditions is becoming more prevalent to minimize the environmental impact of organic solvents. mdpi.com

A variety of synthetic pathways have been developed, with the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds being a common strategy. mdpi.comnih.gov

Table 1: Comparison of Synthetic Methods for Substituted Benzothiazoles

MethodCatalyst/ReagentConditionsAdvantagesReference
CondensationIonic Liquids80 °C, solvent-freeEnvironmentally benign, recyclable catalyst mdpi.com
CondensationCu(II)-containing nano-silica15–90 minHigh yields (87–98%), wide substrate scope mdpi.com
CondensationP₄S₁₀Microwave irradiation, 3–4 minRapid, solvent-free, high yield nih.gov
CyclizationDess-Martin periodinaneRoom temperature, 15 minEnvironmentally beneficial, rapid nih.gov
Three-component reactionNone (metal-free)N/AGood functional group tolerance organic-chemistry.org

Exploration of Untapped Reactivity Patterns of 5-Chloro-4-nitro-1,3-benzothiazole

The reactivity of this compound is largely dictated by its electron-deficient aromatic system and the presence of the chloro and nitro functional groups. While these groups are synthetically valuable, their full reactive potential has yet to be realized.

Future research should focus on:

Nitro Group Transformations: The reduction of the nitro group to an amino group is a key transformation that opens up a vast array of subsequent chemical modifications. mdpi.com The resulting 4-amino-5-chloro-1,3-benzothiazole can serve as a precursor for the synthesis of fused heterocyclic systems, such as phenazines and quinoxalines, by condensation with appropriate reagents. mdpi.com This conversion dramatically alters the electronic properties of the molecule, shifting the substituent effect from strongly electron-withdrawing to electron-donating. mdpi.com

Nucleophilic Aromatic Substitution (SₙAr): The chloro substituent is susceptible to displacement by various nucleophiles. Exploring reactions with a wider range of nucleophiles (e.g., O, N, S-based) can lead to new libraries of 5-substituted-4-nitro-1,3-benzothiazole derivatives with diverse electronic and steric properties.

Cross-Coupling Reactions: Modern cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) could be applied to the chloro position. mdpi.com This would enable the direct introduction of aryl, vinyl, alkynyl, and amino groups, providing a powerful tool for creating complex molecules with extended π-conjugated systems.

Photoredox Catalysis: The electron-deficient nature of the benzothiazole ring makes it a candidate for transformations mediated by photoredox catalysis, potentially enabling novel C-H functionalization or other previously inaccessible reactions.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools for accelerating the discovery and design of new materials based on the this compound scaffold. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide deep insights into molecular properties and reactivity, guiding experimental efforts.

Areas for future computational work include:

Property Prediction: DFT calculations can be used to predict key electronic properties, including HOMO/LUMO energy levels, electron affinity, and ionization potential. This information is crucial for designing materials for applications in organic electronics, such as solar cells and LEDs.

Reactivity and Mechanistic Studies: Computational modeling can elucidate reaction mechanisms, identify transition states, and predict the regioselectivity of reactions. This understanding can help optimize reaction conditions and predict the outcomes of unexplored transformations.

Simulation of Complex Systems: MD simulations can be employed to study the behavior of molecules in condensed phases or interacting with biological targets. nih.gov For materials science, this can involve simulating the packing of molecules in a solid state to predict crystal structures and charge transport properties. For medicinal chemistry, docking simulations can predict the binding affinity and orientation of benzothiazole derivatives within the active site of a target protein. nih.gov

In Silico Screening: Large virtual libraries of derivatives can be computationally screened for desired properties before committing to their synthesis, saving significant time and resources.

Integration into Complex Molecular Architectures

The this compound core is an attractive building block for the construction of larger, functional molecular architectures. Its rigid structure and defined electronic properties make it suitable for a range of applications when incorporated into more complex systems.

Future directions include:

π-Extended Systems: By using cross-coupling reactions to attach other aromatic or heteroaromatic units at the chloro position, highly conjugated systems can be synthesized. mdpi.com These materials are of interest for their optical and electronic properties and could find use as organic semiconductors or fluorescent probes.

Fused Heterocycles: Transformation of the nitro group, for example, into an amino group, provides a handle for annulation reactions to build fused ring systems. mdpi.com This strategy can lead to novel, rigid, and planar molecules with unique photophysical characteristics.

Spirocylcic Compounds: The benzothiazole nucleus can be part of spirocyclic systems, which are three-dimensional structures with interesting conformational properties. researchgate.net

Polymer and Nanoparticle Integration: The molecule can be functionalized with polymerizable groups to be incorporated into conductive or photoactive polymers. Alternatively, it can be attached to nanoparticles to impart specific optical or electronic functionalities for applications in bioimaging or sensing. mdpi.com

Challenges in Scaling Up Synthesis and Non-Biological Applications

Transitioning from laboratory-scale synthesis to industrial production presents several challenges that must be addressed for the widespread application of this compound and its derivatives.

Synthesis Scale-Up Challenges:

Cost and Availability of Reagents: The cost of starting materials, particularly specialized catalysts and reagents, can be prohibitive for large-scale production.

Reaction Conditions: Laboratory methods that rely on cryogenic temperatures, high pressures, or anhydrous conditions can be difficult and expensive to implement on an industrial scale.

Purification: Chromatographic purification, common in lab-scale synthesis, is often not feasible for large quantities. The development of scalable purification methods like crystallization or distillation is essential.

Safety: The use of nitrating agents and other potentially hazardous reagents requires strict safety protocols and specialized equipment for large-scale handling.

Non-Biological Applications and Associated Challenges:

Materials Science: While benzothiazoles are used in textiles and as vulcanization accelerators, novel applications in organic electronics require high purity and material stability. mdpi.com Long-term device stability and performance under operational stress are significant hurdles.

Pesticides: The development of new pesticides requires extensive toxicological and environmental impact studies, which are lengthy and costly processes. mdpi.com

Optical Devices: For use in fluorophores or sensors, challenges include achieving high quantum yields, photostability, and selectivity towards the target analyte. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-4-nitro-1,3-benzothiazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves functionalizing the benzothiazole core. For example, 5-chlorothiazol-2-amine derivatives can react with nitro-substituted acyl chlorides in pyridine under controlled temperatures (0–25°C) to introduce the nitro group. Reaction optimization may include adjusting solvent polarity (e.g., using PEG-400 for improved solubility ), stoichiometric ratios, and catalytic additives. Post-synthesis purification via column chromatography or recrystallization (e.g., from methanol) enhances yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and molecular symmetry. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro C=O stretches at ~1520 cm⁻¹). UV-Vis spectrophotometry monitors electronic transitions in the benzothiazole ring, useful for purity assessment . Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns for structural elucidation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Programs like SHELXL refine atomic coordinates and thermal parameters. Key metrics include R-factors (<0.08) and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimers ). For disordered structures, dynamic refinement or twinning corrections may be required. Validation tools like PLATON check for missed symmetry and steric clashes.

Q. How should researchers address contradictory biological activity data in benzothiazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Standardize protocols using:

  • Dose-response curves : Assess IC₅₀ values across multiple replicates.
  • Control compounds : Include reference agents (e.g., ascorbic acid for antioxidant assays ).
  • Purity verification : Use HPLC (>95% purity) to exclude confounding byproducts.
  • Mechanistic studies : Probe enzyme inhibition (e.g., PFOR enzyme assays ) to link structure to activity.

Q. What strategies improve the yield of nitro-functionalized benzothiazoles under challenging conditions?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity.
  • Catalysis : Transition metals (e.g., Cu(I)) facilitate nitration via radical pathways.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • In situ monitoring : TLC or LC-MS tracks intermediate formation to adjust reaction dynamics.

Q. How can computational methods complement experimental data for benzothiazole derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular docking : Screens binding affinities to targets (e.g., PFOR enzyme ) for rational drug design.
  • Crystallographic software : SHELX and Olex2 refine experimental diffraction data, resolving torsional angles (e.g., dihedral angles between benzothiazole and nitro groups ).

Notes on Evidence Utilization

  • Synthesis & Characterization : References provide validated protocols for synthesis and crystallography.
  • Biological Activity : Evidence highlights in vitro assays for antioxidant/cytotoxic evaluation.
  • Data Validation : Tools like SHELX and PLATON ensure structural reliability.

Excluded Sources : Commercial platforms (e.g., BenchChem , Sigma-Aldrich ) were omitted per guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.